molecular formula C20H28N2O2 B11165500 1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165500
M. Wt: 328.4 g/mol
InChI Key: HRDQDJHKILWQJY-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxamide group: This step might involve the reaction of the pyrrolidine derivative with an appropriate amine.

    Attachment of the cyclohexyl group: This could be done through a substitution reaction using a cyclohexyl halide.

    Introduction of the ethyl and methyl groups: These groups could be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide may undergo various types of chemical reactions, including:

    Oxidation: This could involve the conversion of the cyclohexyl group to a cyclohexanone derivative.

    Reduction: This might involve the reduction of the carboxamide group to an amine.

    Substitution: This could involve the replacement of the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield an amine.

Scientific Research Applications

1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the field of pain management or anti-inflammatory agents.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-cyclohexyl-N-(6-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-2-carboxamide

Uniqueness

1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the presence of both ethyl and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-cyclohexyl-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H28N2O2/c1-3-15-9-7-8-14(2)19(15)21-20(24)16-12-18(23)22(13-16)17-10-5-4-6-11-17/h7-9,16-17H,3-6,10-13H2,1-2H3,(H,21,24)

InChI Key

HRDQDJHKILWQJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3)C

Origin of Product

United States

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